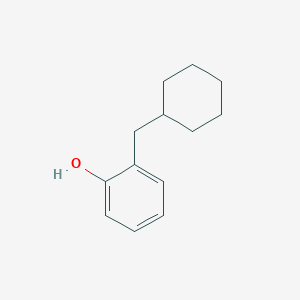

2-(Cyclohexylmethyl)phenol

Description

2-(Cyclohexylmethyl)phenol is a phenolic compound characterized by a cyclohexylmethyl substituent (-CH₂C₆H₁₁) at the ortho position of the phenol ring. Cyclohexyl-substituted phenols are often studied for their bioactivity, particularly in pharmaceutical and chemical regulation contexts. For example, compounds with a 2-(3-hydroxycyclohexyl)phenol backbone are classified as controlled substances due to their structural similarity to psychoactive drugs .

Properties

IUPAC Name |

2-(cyclohexylmethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h4-5,8-9,11,14H,1-3,6-7,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHGILBQRWZITO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethyl)phenol can be achieved through several methods. One common approach involves the alkylation of phenol with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of 2-(Cyclohexylmethyl)phenol may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of cyclohexylmethyl phenyl ether, followed by hydrolysis to yield the desired phenol compound. This process can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the phenol group can yield cyclohexylmethyl cyclohexanol using reducing agents like sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and Fremy’s salt.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed

Oxidation: Quinones and hydroquinones.

Reduction: Cyclohexylmethyl cyclohexanol.

Substitution: Halogenated, nitrated, and sulfonated derivatives of 2-(Cyclohexylmethyl)phenol.

Scientific Research Applications

Chemical Applications

Intermediate in Organic Synthesis

2-(Cyclohexylmethyl)phenol serves as a crucial intermediate in the synthesis of various organic compounds. Its phenolic structure allows it to participate in numerous chemical reactions, including alkylation and acylation. For instance, it can be used to synthesize more complex molecules through coupling reactions or as a precursor in polymer production.

Polymer Chemistry

The compound is also utilized in the development of specialty polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research indicates that modifying polymer structures with phenolic compounds can lead to improved performance in high-temperature applications.

Biological Applications

Antimicrobial Properties

Studies have investigated the antimicrobial potential of 2-(Cyclohexylmethyl)phenol. Research suggests that its phenolic group exhibits significant activity against various bacterial strains, making it a candidate for developing new antimicrobial agents. For example, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, highlighting its potential in pharmaceutical formulations aimed at combating infections.

Antioxidant Activity

The compound has also been explored for its antioxidant properties. Its ability to scavenge free radicals can protect cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Experimental data indicate that 2-(Cyclohexylmethyl)phenol can reduce oxidative damage in cellular models, suggesting therapeutic applications in oxidative stress-related conditions.

Medicinal Applications

Drug Development

In medicinal chemistry, 2-(Cyclohexylmethyl)phenol is being studied for its potential role in drug development. Its structural features make it suitable for designing novel therapeutic agents targeting specific biological pathways. For example, derivatives of this compound have been investigated for their analgesic properties and potential use in treating chronic pain conditions .

Therapeutic Uses

Research has indicated that compounds related to 2-(Cyclohexylmethyl)phenol may be effective in treating conditions such as depression and urinary urgency. The pharmacological profiles of these compounds suggest they could serve as dual-action medications addressing both mood disorders and pain management .

Industrial Applications

Specialty Chemicals Production

Industrially, 2-(Cyclohexylmethyl)phenol is utilized in the production of specialty chemicals and fragrances. Its unique aromatic properties make it valuable in formulating products like perfumes and flavorings. Additionally, it acts as a stabilizer in various formulations, enhancing product longevity and performance.

Liquid Crystal Intermediates

The compound has been identified as a precursor for liquid crystal materials used in display technologies. Its synthesis involves complex chemical processes that yield high-purity intermediates essential for manufacturing liquid crystal displays (LCDs) .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethyl)phenol is primarily related to its phenolic structure. The phenol group can participate in hydrogen bonding and electron donation, making it reactive towards various electrophiles. In biological systems, it may interact with cellular components through its antioxidant properties, scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features of 2-(Cyclohexylmethyl)phenol with analogous alkylphenols:

Physicochemical Properties

- Lipophilicity: Cyclohexylmethyl and hexyl groups enhance hydrophobicity compared to smaller substituents (e.g., isopropyl).

- Toxicity: 2-(1-Methylethyl)phenol (isopropylphenol) requires immediate decontamination upon exposure due to irritant effects, as noted in its safety data sheet (SDS) . Similar protocols likely apply to 2-(Cyclohexylmethyl)phenol, though specific toxicological data are lacking.

Pharmacological and Regulatory Considerations

- Psychoactive Potential: Cyclohexylphenols with substitutions at the phenolic ring’s 5-position (e.g., alkyl, cycloalkylmethyl groups) are controlled under drug regulations due to structural mimicry of synthetic cannabinoids or opioids .

- Therapeutic Applications: Metabolites of related compounds, such as [2-(3-methoxyphenyl)-cyclohexylmethyl]-dimethylamine, have been patented for antidepressant use, highlighting the pharmacological versatility of cyclohexylphenol derivatives .

Biological Activity

2-(Cyclohexylmethyl)phenol, a phenolic compound, is characterized by a cyclohexylmethyl group attached to a phenolic ring. This structural configuration provides unique chemical properties that contribute to its biological activity. The compound's potential applications span various fields, including pharmaceuticals, agriculture, and materials science.

The molecular formula for 2-(Cyclohexylmethyl)phenol is , with a molecular weight of approximately 194.29 g/mol. The presence of the hydroxyl group (-OH) in the phenolic structure is crucial for its biological activity, particularly its antioxidant properties.

Antioxidant Activity

The antioxidant properties of 2-(Cyclohexylmethyl)phenol are primarily attributed to its ability to donate hydrogen atoms, which neutralizes free radicals and mitigates oxidative stress in biological systems. This activity is essential in preventing cellular damage and has implications for aging and various diseases, including cancer and neurodegenerative disorders.

Enzyme Interaction

The interaction of 2-(Cyclohexylmethyl)phenol with specific enzymes may influence various biological processes. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response . Understanding these interactions can provide insights into the compound's pharmacological potential.

Study on Antioxidant Properties

A study investigated the antioxidant capacity of phenolic compounds similar to 2-(Cyclohexylmethyl)phenol. The findings indicated that these compounds effectively scavenge free radicals and protect against oxidative damage in cellular models. The study utilized assays such as DPPH and ABTS to quantify antioxidant activity .

In Vivo Anti-inflammatory Study

In an animal model, a structurally related phenolic compound exhibited significant anti-inflammatory effects by reducing edema and inflammatory cytokine levels. This suggests that 2-(Cyclohexylmethyl)phenol may possess similar properties, warranting further investigation into its therapeutic potential for inflammatory conditions.

Data Table: Comparison of Biological Activities

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| 2-(Cyclohexylmethyl)phenol | Moderate | Potential | Inhibition of free radicals; COX inhibition |

| 3-Tert-butyl-2-(cyclohexylmethyl)phenol | High | Significant | Free radical scavenging; enzyme modulation |

| 4-Bromo-2-(cyclohexylmethyl)phenol | Moderate | Moderate | Antimicrobial; potential COX inhibition |

Q & A

Q. What are the recommended synthetic pathways for 2-(Cyclohexylmethyl)phenol, and how can reaction yields be optimized?

The synthesis of 2-(Cyclohexylmethyl)phenol typically involves alkylation of phenol derivatives. A common approach is the Friedel-Crafts alkylation, where cyclohexylmethyl halides or alcohols react with phenol under acidic conditions. For example, substituting the phenolic ring at the 2-position with a cyclohexylmethyl group requires careful control of steric and electronic effects . To optimize yields:

- Use Lewis acid catalysts (e.g., AlCl₃) to enhance electrophilic substitution.

- Monitor reaction temperature (60–80°C) to avoid over-alkylation.

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the target compound.

Q. How can spectroscopic techniques differentiate 2-(Cyclohexylmethyl)phenol from structurally similar analogs?

Key spectroscopic identifiers include:

- ¹H NMR : A singlet for the phenolic -OH proton (~5 ppm), aromatic protons in the ortho position (6.8–7.2 ppm), and cyclohexylmethyl protons (1.2–2.1 ppm) .

- IR : Broad O-H stretch (~3200 cm⁻¹) and C-O stretch (~1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 190 (C₁₃H₁₈O⁺) and fragmentation patterns indicating cyclohexylmethyl loss .

Q. What are the stability considerations for 2-(Cyclohexylmethyl)phenol under varying pH and temperature conditions?

- Thermal Stability : Decomposition occurs above 200°C, with exothermic peaks observed via differential scanning calorimetry (DSC) .

- pH Sensitivity : The phenolic group undergoes deprotonation at pH > 10, altering solubility and reactivity. Store in inert, acidic conditions (pH 4–6) to prevent oxidation .

Q. What are the known biological or material science applications of 2-(Cyclohexylmethyl)phenol in academic research?

- Antimicrobial Studies : Structural analogs like 2-Cyclohexylphenol exhibit moderate activity against Gram-positive bacteria, suggesting potential for structure-activity relationship (SAR) studies .

- Liquid Crystal Precursors : Cyclohexyl-substituted phenols are intermediates in synthesizing mesogenic compounds for display technologies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data for 2-(Cyclohexylmethyl)phenol?

Discrepancies in enthalpy of formation or phase-change data may arise from impurities or methodological differences. To address this:

- Validate purity using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm).

- Cross-reference differential thermal analysis (DTA) with computational methods (e.g., Gaussian software for DFT calculations) .

- Compare results with NIST-standardized datasets for cyclohexylphenol derivatives .

Q. What advanced strategies can be employed to study the compound’s structure-activity relationships (SAR) in biological systems?

- Co-crystallization : Use X-ray crystallography to analyze interactions with target proteins (e.g., cytochrome P450 enzymes).

- QSAR Modeling : Apply machine learning algorithms to predict bioactivity based on substituent electronic parameters (Hammett σ values) .

- Isotopic Labeling : Incorporate ¹³C or ²H isotopes to track metabolic pathways in vitro .

Q. What methodologies are recommended for detecting trace impurities in 2-(Cyclohexylmethyl)phenol samples?

Q. How can computational chemistry guide the design of derivatives with enhanced properties?

- Molecular Dynamics (MD) Simulations : Predict solubility and partition coefficients (log P) using tools like GROMACS .

- Docking Studies : Screen derivatives against protein targets (e.g., estrogen receptors) to prioritize synthesis .

- ADMET Prediction : Use SwissADME to optimize pharmacokinetic profiles (e.g., reducing CYP450 inhibition) .

Q. What experimental designs are critical for assessing the compound’s photostability and environmental persistence?

Q. How can researchers address challenges in scaling up synthesis while maintaining regioselectivity?

- Flow Chemistry : Optimize continuous-flow reactors to control residence time and minimize side reactions.

- DoE (Design of Experiments) : Apply Taguchi methods to identify critical parameters (e.g., catalyst loading, solvent polarity) .

- In Situ Monitoring : Use Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.